molecular formula C16H21FN2O2S B2714464 4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415532-16-8

4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2714464
CAS No.: 2415532-16-8
M. Wt: 324.41
InChI Key: JKQGGCUYRFWWHW-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and thiomorpholine rings

Preparation Methods

The synthesis of 4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. One common route starts with the preparation of the morpholine and thiomorpholine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and inhibition.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other morpholine and thiomorpholine derivatives. For example:

  • N-[(4-(4-Fluorobenzyl)morpholin-2-yl)methyl]acetamide
  • [(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of 4-[(3-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine lies in its combined morpholine and thiomorpholine rings, which may confer distinct chemical and biological activities .

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2S/c17-14-3-1-2-13(10-14)11-18-4-7-21-15(12-18)16(20)19-5-8-22-9-6-19/h1-3,10,15H,4-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGGCUYRFWWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=CC=C2)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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